![molecular formula C14H17Cl2N3O3 B2588541 4-((3,4-Dichlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid CAS No. 900011-76-9](/img/structure/B2588541.png)
4-((3,4-Dichlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((3,4-Dichlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid, also known as DCPAB, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It belongs to the family of N-substituted piperazine derivatives, which have been shown to possess a wide range of biological activities. DCPAB has gained significant attention due to its potential as a therapeutic agent for various diseases.
Scientific Research Applications
Antimicrobial Activities
Some derivatives of 4-((3,4-Dichlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid have been synthesized and screened for their antimicrobial activities. For instance, the synthesis of 1,2,4-triazole derivatives and their evaluation against various microorganisms demonstrated significant antimicrobial properties. These compounds have shown good or moderate activity against test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).
Molecular Docking and Spectroscopic Studies
Molecular docking and spectroscopic studies have been conducted on derivatives of this compound to explore their potential biological activities. These studies include vibrational, structural, electronic, and optical analyses using both experimental and theoretical approaches. The results suggest that these compounds could serve as candidates for nonlinear optical materials and have notable biological activities, as indicated by auto-dock studies which reveal their inhibitory effects on specific growth factors (Vanasundari et al., 2018).
Synthesis and Reaction Studies
Research has also focused on the synthesis of compounds containing the this compound moiety and studying their chemical reactions. For example, the synthesis of 1-(4-butoxyphenyl)-1-cyclohexyl-3-(4-arylpiperazin-1-yl)-2-phenylpropan-1-ols and their dihydrochlorides has been investigated, showcasing a variety of potential pharmacological applications (Akopyan et al., 2013).
Anticancer Activity
The evaluation of new compounds derived from this compound for their anticancer activity has been a significant area of research. Studies have identified specific derivatives with potent anticancer properties in vitro, suggesting their potential as therapeutic agents against various cancer cell lines (Saad & Moustafa, 2011).
Biological Evaluation and Receptor Binding
Further research has focused on the synthesis of compounds with the this compound structure and evaluating their biological activities, including binding affinities to specific receptors. These studies aim to discover new therapeutic agents with optimized receptor binding properties for the treatment of various diseases (Romagnoli et al., 2008).
properties
IUPAC Name |
4-(3,4-dichloroanilino)-4-oxo-2-piperazin-1-ylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2N3O3/c15-10-2-1-9(7-11(10)16)18-13(20)8-12(14(21)22)19-5-3-17-4-6-19/h1-2,7,12,17H,3-6,8H2,(H,18,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQJYOAMEIJGHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.